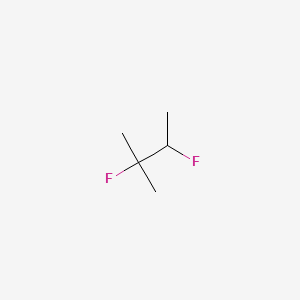
2,3-Difluoro-2-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-2-methylbutane is an organic compound belonging to the class of alkanes It is characterized by the presence of two fluorine atoms attached to the second and third carbon atoms of a butane chain, with a methyl group attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-2-methylbutane typically involves the fluorination of suitable precursors. One common method is the deoxofluorination of alcohols using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or diethylaminosulfur trifluoride (DAST). These reagents convert alcohols to alkyl fluorides under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Difluoro-2-methylbutane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used to replace fluorine atoms with iodine.
Elimination: Strong bases like potassium tert-butoxide can induce elimination reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium iodide would yield 2,3-diiodo-2-methylbutane, while elimination with potassium tert-butoxide would produce 2-methyl-2-butene.
Applications De Recherche Scientifique
2,3-Difluoro-2-methylbutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in spectroscopic studies.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their unique properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-Difluoro-2-methylbutane in chemical reactions involves the interaction of its fluorine atoms with various reagents. The fluorine atoms can act as leaving groups in substitution reactions or participate in the formation of double bonds in elimination reactions. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-3-methylbutane: Similar in structure but with fluorine atoms on the second carbon.
2,3-Dichloro-2-methylbutane: Similar structure with chlorine atoms instead of fluorine.
2,3-Dibromo-2-methylbutane: Similar structure with bromine atoms instead of fluorine.
Uniqueness
2,3-Difluoro-2-methylbutane is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties compared to its chloro and bromo analogs. Fluorine atoms are highly electronegative and can significantly influence the reactivity and stability of the compound.
Propriétés
Numéro CAS |
53731-25-2 |
|---|---|
Formule moléculaire |
C5H10F2 |
Poids moléculaire |
108.13 g/mol |
Nom IUPAC |
2,3-difluoro-2-methylbutane |
InChI |
InChI=1S/C5H10F2/c1-4(6)5(2,3)7/h4H,1-3H3 |
Clé InChI |
MUAQWCQCBTYAPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




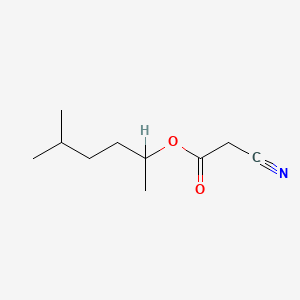

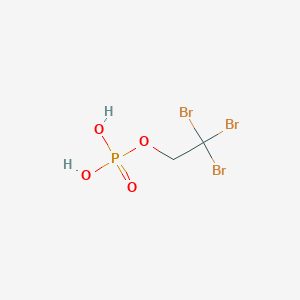
![1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide](/img/structure/B14650535.png)

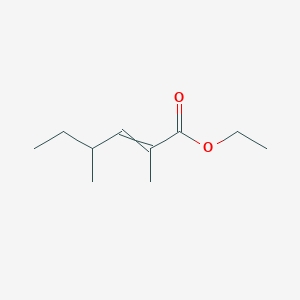
![N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine](/img/structure/B14650573.png)
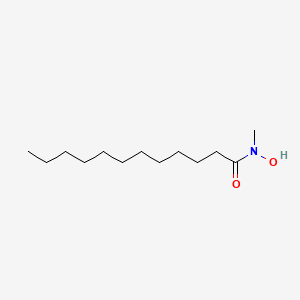
![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)


